molecular formula C19H17ClN2O2 B2558995 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene CAS No. 477887-98-2

4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene

Cat. No.: B2558995
CAS No.: 477887-98-2
M. Wt: 340.81
InChI Key: XKTJSZVOFDDAJK-CIAFOILYSA-N
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Description

4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene is a complex organic compound with a unique structure that combines a chloro-substituted naphthalene ring with a toluidinocarbonyl group.

Preparation Methods

The synthesis of 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene involves several steps. One common synthetic route includes the reaction of 4-chloronaphthalene with 4-toluidinocarbonyl chloride under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene include other chloro-substituted naphthalene derivatives and toluidinocarbonyl-containing compounds. Compared to these similar compounds, this compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-13-6-10-16(11-7-13)22-19(23)24-21-12-15-9-8-14-4-2-3-5-17(14)18(15)20/h2-7,10-12H,8-9H2,1H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTJSZVOFDDAJK-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=CC2=C(C3=CC=CC=C3CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)O/N=C/C2=C(C3=CC=CC=C3CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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